(2-Methoxy-6-methylpyrimidin-4-yl)methanamine
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Overview
Description
(2-Methoxy-6-methylpyrimidin-4-yl)methanamine is an organic compound with the molecular formula C7H11N3O. It is a pyrimidine derivative, characterized by a methoxy group at the 2-position, a methyl group at the 6-position, and a methanamine group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-6-methylpyrimidin-4-yl)methanamine typically involves the reaction of 2-methoxy-6-methylpyrimidine with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Starting Materials: 2-methoxy-6-methylpyrimidine, formaldehyde, and ammonia.
Reaction Conditions: The reaction is typically conducted in an aqueous medium at a temperature range of 60-80°C.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Handling: Ensuring the availability and quality of starting materials.
Reaction Control: Maintaining optimal reaction conditions to maximize yield and minimize by-products.
Product Isolation: Using techniques such as distillation, crystallization, or extraction to isolate the product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-6-methylpyrimidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanamine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted pyrimidine derivatives.
Scientific Research Applications
(2-Methoxy-6-methylpyrimidin-4-yl)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methoxy-6-methylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to nucleophilic sites on biomolecules, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes, receptors, or other proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylpyrimidine: Lacks the methanamine group, resulting in different chemical properties.
4-Methoxy-6-methylpyrimidine: Lacks the methanamine group, leading to different reactivity.
2-Methoxy-6-methylpyrimidine: Lacks the methanamine group, affecting its biological activity.
Uniqueness
(2-Methoxy-6-methylpyrimidin-4-yl)methanamine is unique due to the presence of both methoxy and methanamine groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2-methoxy-6-methylpyrimidin-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-3-6(4-8)10-7(9-5)11-2/h3H,4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBETYKQBEGSHEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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